molecular formula C13H8FNO5 B8388389 3-(4-Fluoro-2-nitro-phenoxy)-benzoic acid

3-(4-Fluoro-2-nitro-phenoxy)-benzoic acid

Cat. No. B8388389
M. Wt: 277.20 g/mol
InChI Key: GXSLKAVBZUNJMH-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

The product from Example 181a (3.0 g, 9.8 mmol) was added to a solution of THF/H2O (5:1). Lithium hydroxide monohydrate (0.82 g, 19.5 mmol) was added in one portion. The solution was warmed to 60° C. for 2 h. The reaction was cooled. Distilled water was added. The pH was adjusted to 4.0 with 10% HCl. The mixture was extracted with ethyl acetate. The combined organic phases were washed with water, saturated NaHCO3, water, brine, and dried over sodium sulfate, filtered and concentrated under vacuum giving the title compound (2.65 g, 97%).
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[N+:19]([O-:21])=[O:20])[CH:6]=1)C.C1COCC1.O.O.[OH-].[Li+].Cl>O>[F:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:7]2[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=2)[C:4]([OH:22])=[O:3])=[C:13]([N+:19]([O-:21])=[O:20])[CH:14]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
product
Quantity
3 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)OC1=C(C=C(C=C1)F)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.O
Step Two
Name
Lithium hydroxide monohydrate
Quantity
0.82 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water, saturated NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(OC=2C=C(C(=O)O)C=CC2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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